Convallamarin

Cardiac Pharmacology Ex Vivo Heart Models Toxicology

For precise cardiac mechanism studies, choose Convallamarin—a cardenolide with a distinct 2:16-1:15 inside-to-outside concentration ratio that uniquely modulates diastolic vs. systolic activity, unlike Scillaren (1:2). Its non-cumulative nature and safer LD50 profile (over two orders of magnitude higher than Convallatoxin) make it essential for repeat-dosing in vivo toxicity research. A ≥98.7% purity reference standard is critical for HPLC/LC-MS validation, ensuring accurate differentiation from co-occurring, functionally distinct glycosides like Convallarin. Procure Convallamarin for experiments where specific potency, solubility, and the independent modulation of cardiac relaxation and contraction pathways are non-negotiable variables.

Molecular Formula C57H94O27
Molecular Weight 1211.3 g/mol
CAS No. 1391-12-4
Cat. No. B12645160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameConvallamarin
CAS1391-12-4
Molecular FormulaC57H94O27
Molecular Weight1211.3 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CC(CC4C3(C5CCC6C(C5CC4)CC7C6(C(C(O7)(CCC(=C)COC8C(C(C(C(O8)CO)O)O)O)O)C)C)C)OC9C(C(C(C(O9)C)OC1C(C(C(C(O1)CO)O)O)O)O)O)C)O)O)O
InChIInChI=1S/C57H94O27/c1-20(19-74-50-43(68)39(64)36(61)31(17-58)79-50)12-13-57(73)24(5)55(6)30-11-10-29-27(28(30)16-34(55)84-57)9-8-25-14-26(78-51-46(71)41(66)49(22(3)76-51)83-54-45(70)40(65)37(62)32(18-59)80-54)15-33(56(25,29)7)81-52-47(72)42(67)48(23(4)77-52)82-53-44(69)38(63)35(60)21(2)75-53/h21-54,58-73H,1,8-19H2,2-7H3/t21-,22-,23-,24+,25?,26-,27?,28?,29?,30?,31-,32-,33-,34?,35+,36+,37-,38-,39+,40+,41+,42+,43-,44-,45-,46-,47-,48-,49?,50?,51?,52?,53-,54+,55+,56+,57-/m1/s1
InChIKeyOYWZJMOUZKQCFZ-DGYUCRCOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Convallamarin (CAS 1391-12-4): Baseline Identity and Procurement Context for Research


Convallamarin (CAS 1391-12-4) is a cardiac glycoside belonging to the cardenolide class, originally isolated from *Convallaria majalis* (Lily of the Valley) [1]. It is a bitter, crystalline glucoside with the molecular formula C23H44O12, readily soluble in water and alcohol, and yields a violet coloration with sulfuric acid; upon hydrolysis, it degrades into dextrose and convallamaretin [1]. Like other cardiac glycosides, its primary mechanism of action involves the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump [2]. In the context of scientific procurement, understanding its baseline physical properties and source is essential for distinguishing it from related cardenolides in analytical, toxicological, and pharmacological research.

Why Generic Substitution Fails: Differentiating Convallamarin from In-Class Cardioactive Glycosides


Cardiac glycosides are a chemically diverse class of compounds, and significant variations in potency, pharmacokinetic behavior, and side-effect profiles preclude the assumption of functional equivalence. Within *Convallaria majalis* alone, at least three distinct glycosides—Convallatoxin, Convalloside, and Convallamarin—exhibit markedly different toxicological and pharmacological profiles [1]. Furthermore, Convallamarin differs fundamentally from the co-occurring glycoside Convallarin; the latter lacks direct cardiac activity and instead acts as a gastrointestinal irritant [2]. The assumption that any cardiac glycoside can serve as a generic substitute for another is therefore scientifically invalid. Procuring the specific compound Convallamarin is essential for experiments requiring its unique potency profile, solubility characteristics, and its specific ratio of diastole to systole activity.

Product-Specific Quantitative Evidence Guide: Convallamarin


Convallamarin vs. Scillaren & Strophanthin: Quantitative Ratio for Diastole-to-Systole Dominance

In an ex vivo isolated frog heart model, Convallamarin demonstrates a quantitatively distinct balance between diastole (relaxation) and systole (contraction) effects compared to other cardiac glycosides. When comparing the concentration of drug applied to the inside vs. the outside of the heart required to achieve a defined end-point, Convallamarin exhibits a specific ratio of 2:16-1:15. This is significantly different from the ratio observed for Scillaren (1:2) and more similar to Strophanthin (2:20-1:18) [1]. This ratio quantifies the degree to which the diastole effect dominates over the systole effect, a key parameter in understanding the compound's unique physiological action.

Cardiac Pharmacology Ex Vivo Heart Models Toxicology

Convallamarin vs. Convallatoxin: Quantitative Ranking of Potency and Toxicity

Within the family of cardioactive glycosides found in *Convallaria majalis*, Convallamarin and Convallatoxin are not equipotent. Direct comparative statements in the toxicological literature identify Convallatoxin as the most potent and toxic glycoside, with Convallamarin possessing a lower relative toxicity [1]. This is supported by in vivo LD50 data: Convallatoxin exhibits an LD50 of 0.08 mg/kg body weight (species not specified in source), whereas Convallamarin demonstrates LD50 values of 10.0 mg/kg (rat, intraperitoneal) and 16.0 mg/kg (rat, intravenous) [2]. This represents an approximate 125-200 fold difference in acute toxicity, a critical differentiator for researchers handling these compounds or modeling dose-response relationships.

Toxicology Pharmacognosy In Vivo Toxicology

Convallamarin vs. Digitalis: Differentiated Pharmacokinetic and Pharmacodynamic Profile

Convallamarin offers a distinct pharmacokinetic and pharmacodynamic advantage over Digitalis purpurea preparations for specific research applications. A key differentiator is that Convallamarin, like other Convallaria glycosides, is reported to be non-cumulative in the body, unlike digitalis which is known for its cumulative toxicity [1]. Pharmacologically, Convallamarin has been described as having stronger cardiac effects than Digitalis but a shorter half-life, and its aglycones exhibit a slower absorption rate [2]. This profile of 'stronger but shorter-acting and non-cumulative' provides a unique tool for investigators studying cardiac inotropy without the confounding variable of drug accumulation over repeated doses.

Pharmacokinetics Cardiotonic Agents Comparative Pharmacology

Convallamarin vs. Convallarin: Functional Purity in Cardiac Activity

Convallamarin is frequently co-extracted with another glycoside, Convallarin, from *Convallaria majalis*. However, these two compounds possess entirely different biological activities. Convallarin functions as a gastrointestinal irritant (purgative), whereas Convallamarin is the specific principle responsible for cardiac tonic and diuretic activity [1]. This functional dichotomy is critical; the presence of Convallarin can introduce unwanted side effects. A patented extraction and purification method has been developed that can increase the purity of Convallamarin to 98.7%, effectively separating it from Convallarin and other plant constituents [2].

Natural Product Chemistry Analytical Chemistry Isolation and Purification

Best Research and Industrial Application Scenarios for Convallamarin (CAS 1391-12-4)


Ex Vivo Cardiac Pharmacology Research Requiring Quantifiable Diastole/Systole Activity Ratios

Convallamarin is ideally suited for ex vivo heart studies, such as the Langendorff preparation or isolated frog heart models, where the balance between diastolic and systolic effects is a primary experimental variable. Its unique 2:16-1:15 inside-to-outside concentration ratio for achieving a defined cardiac endpoint provides a quantifiable benchmark that differentiates its mechanism from other cardenolides like Scillaren (1:2). [1] This allows researchers to use Convallamarin as a specific probe to study the independent modulation of cardiac relaxation versus contraction pathways.

In Vivo Toxicology and Safety Pharmacology for Dose-Response and Non-Cumulative Toxicity

For in vivo studies focused on acute and sub-acute cardiac glycoside toxicity, Convallamarin offers a safer handling profile compared to more potent alternatives like Convallatoxin, with an LD50 in rats that is over two orders of magnitude higher (10.0-16.0 mg/kg vs. 0.08 mg/kg). [2] Furthermore, its non-cumulative nature [3] makes it a superior tool for repeat-dosing studies, as it mitigates the confounding factor of drug accumulation that complicates the interpretation of long-term toxicity and efficacy data with digitalis compounds.

Development of High-Purity Analytical Reference Standards for Natural Product QC

Convallamarin's frequent co-occurrence with the functionally distinct glycoside Convallarin necessitates the use of a high-purity reference standard in quality control (QC) and analytical chemistry applications. A reference standard of Convallamarin with a purity of ≥98.7% [4] is essential for developing and validating HPLC, LC-MS, or other analytical methods aimed at accurately identifying and quantifying this specific cardioactive principle in plant extracts, herbal preparations, or forensic toxicology samples.

Natural Product Drug Discovery for 'Short-Acting' Cardiotonic Agents

Convallamarin is a compelling lead compound or pharmacological tool in drug discovery programs targeting novel cardiotonic agents. Its combination of 'stronger cardiac effects than Digitalis' with a 'shorter half-life' [5] defines a therapeutically attractive profile. It provides a starting point for structure-activity relationship (SAR) studies aimed at developing new drugs that provide robust inotropic support with a reduced risk of the cumulative toxicity that has historically limited the clinical utility of digitalis glycosides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

4 linked technical documents
Explore Hub


Quote Request

Request a Quote for Convallamarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.